molecular formula C7H5FN2O B1389310 5-Fluorobenzo[d]isoxazol-3-ylamine CAS No. 868271-13-0

5-Fluorobenzo[d]isoxazol-3-ylamine

Cat. No.: B1389310
CAS No.: 868271-13-0
M. Wt: 152.13 g/mol
InChI Key: MBKJAWUGNSKUIU-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d]isoxazol-3-ylamine is a fluorinated heterocyclic aromatic organic compound. It is characterized by the presence of a fluorine atom on the benzene ring and an isoxazole ring fused to the benzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[d]isoxazol-3-ylamine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorobenzene-1,2-diamine and chloroformate esters.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired product.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorobenzo[d]isoxazol-3-ylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.

Major Products Formed: The reactions of this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs

Scientific Research Applications

5-Fluorobenzo[d]isoxazol-3-ylamine has been studied for its applications in:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Fluorobenzo[d]isoxazol-3-ylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

5-Fluorobenzo[d]isoxazol-3-ylamine is compared to other similar compounds, such as 6-Fluorobenzo[d]isoxazol-3-ylamine and other fluorinated heterocycles These compounds share structural similarities but differ in their substitution patterns and properties

Properties

IUPAC Name

5-fluoro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKJAWUGNSKUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654932
Record name 5-Fluoro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868271-13-0
Record name 5-Fluoro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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